molecular formula C6H6N5NaO B12692826 Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate CAS No. 97337-84-3

Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate

Cat. No.: B12692826
CAS No.: 97337-84-3
M. Wt: 187.13 g/mol
InChI Key: KHXVGFQOOMZVHA-UHFFFAOYSA-M
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Description

Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate: is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is known for its diverse biological activities and is used in various scientific research fields. It is a white or off-white crystalline solid with a molecular formula of C9H13N5O and a molecular weight of 207.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate involves multiple steps. One common method includes the reaction of 1,3-dihalopropane with aminopyrimidine to form an intermediate, which is then subjected to reduction, ketonization, and cyclization to yield the target compound . The reaction conditions typically involve the use of organic solvents such as methanol and dimethyl sulfoxide (DMSO), and the reactions are carried out under controlled temperatures and pressures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications .

Scientific Research Applications

Chemistry: In chemistry, Sodium 2-amino-6-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-5-olate is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology and Medicine: This compound has shown promising neuroprotective and anti-inflammatory properties. It is being studied for its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Additionally, it has applications in the development of new antimicrobial and anticancer agents .

Industry: In the agricultural industry, this compound is used as an intermediate in the synthesis of herbicides and pesticides. It also finds use as a special functional additive in various formulations .

Properties

CAS No.

97337-84-3

Molecular Formula

C6H6N5NaO

Molecular Weight

187.13 g/mol

IUPAC Name

sodium;2-amino-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-olate

InChI

InChI=1S/C6H7N5O.Na/c1-3-2-11-6(8-4(3)12)9-5(7)10-11;/h2H,1H3,(H3,7,8,9,10,12);/q;+1/p-1

InChI Key

KHXVGFQOOMZVHA-UHFFFAOYSA-M

Canonical SMILES

CC1=CN2C(=NC(=N2)N)N=C1[O-].[Na+]

Origin of Product

United States

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